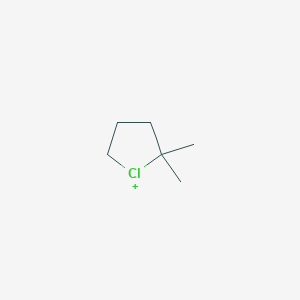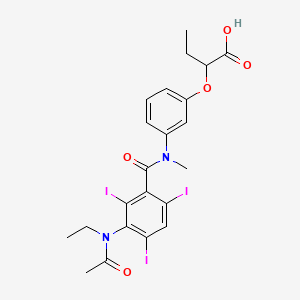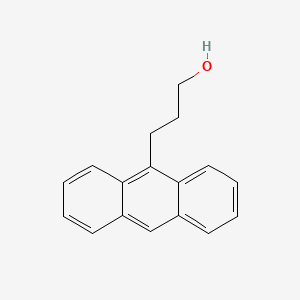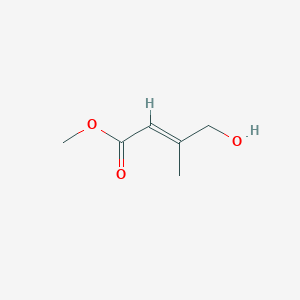
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester is an organic compound with the molecular formula C6H10O3 It is a derivative of butenoic acid, characterized by the presence of a hydroxyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-3-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-3-methylbut-2-enoic acid, methyl ester.
Reduction: Formation of 4-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
3-Methylbut-2-enoic acid: Shares a similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methylbut-2-enyl diphosphate: Contains a diphosphate group instead of a methyl ester.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester derivative with a different alkyl group.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl (E)-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
Clé InChI |
GTSWGSZEDFAGCU-HWKANZROSA-N |
SMILES isomérique |
C/C(=C\C(=O)OC)/CO |
SMILES canonique |
CC(=CC(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


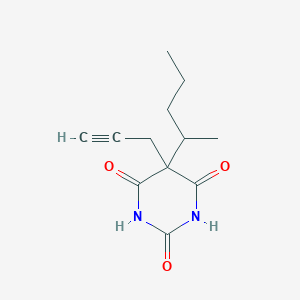
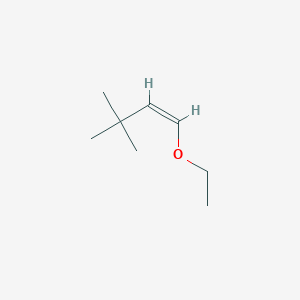
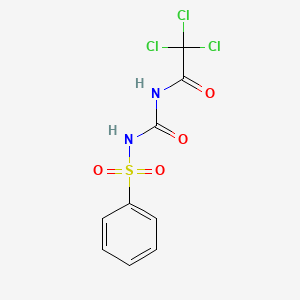
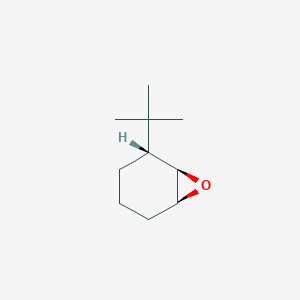


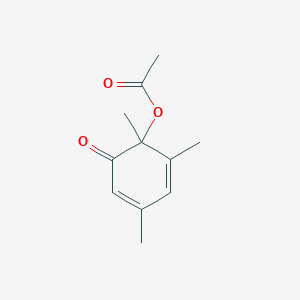
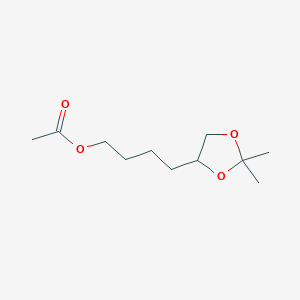
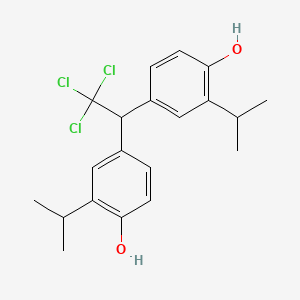

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
